3-(2-Ethylphenyl)propan-1-ol
Overview
Description
3-(2-Ethylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiradical Activity : A homologous series of compounds including variants of propan-1-ol demonstrated antimicrobial activities against various human pathogens and also showed antioxidant activities. This suggests potential applications in antimicrobial and antioxidant therapies (Čižmáriková et al., 2020).
Synthesis of Chromans : Chromans can be synthesized from compounds like 3-(o-Fluorophenyl)propan-1-ol, indicating its use in organic synthesis and possibly in the pharmaceutical industry (Houghton, Voyle, & Price, 1980).
Inhibition of Carbon Steel Corrosion : Tertiary amines synthesized from derivatives of propan-1-ol demonstrated inhibitive performance on carbon steel corrosion, suggesting its application in materials science and engineering (Gao, Liang, & Wang, 2007).
Src Kinase Inhibitory and Anticancer Activities : Compounds derived from 3-(N-alkyl-N-phenylamino)propane-2-ol showed inhibitory activity against Src kinase and potential anticancer activity, highlighting its significance in cancer research (Sharma et al., 2010).
Synthesis of Phthalocyanines : The synthesis of novel phthalocyanines incorporating propan-2-ol derivatives has been reported, indicating applications in the field of chemical synthesis and potentially in dye and pigment production (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Asymmetric Synthesis of Pharmaceuticals : The compound has been used in the enzymatic resolution of amino alcohols, which is crucial for the production of certain pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Evaluation in Fluorescent Biomarkers : Certain derivatives of propan-1-ol were evaluated for their potential as fluorescent biomarkers, which is significant in the context of biodiesel quality control and environmental science (Pelizaro et al., 2019).
Properties
IUPAC Name |
3-(2-ethylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7,12H,2,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRWHIFTUYNML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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